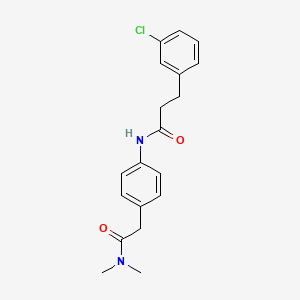
3-(3-chlorophenyl)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)propanamide, also known as Compound A, is a synthetic compound that has been widely studied in scientific research for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
Research on novel chalcone derivatives, which are structurally similar to "3-(3-chlorophenyl)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)propanamide," has shown significant potential in optical device applications. For example, certain compounds have demonstrated a transition from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing excitation intensity, suggesting their utility in optical limiting applications (Rahulan et al., 2014).
Neuroprotective Agents
Some derivatives of "this compound" have been studied for their neuroprotective properties, particularly in the context of Alzheimer's disease. These compounds have shown multifunctional activities, including selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, and potential for CNS penetration, underscoring their therapeutic potential (González-Muñoz et al., 2011).
Anticonvulsant Studies
Investigations into the anticonvulsant properties of compounds structurally related to "this compound" have found that some derivatives exhibit significant efficacy in models of generalized seizures. These compounds have shown more potent effects than standard drugs like phenytoin and valproate in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models (Idris et al., 2011).
GPR14/Urotensin-II Receptor Agonist
The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, structurally related to "this compound," marks a significant advancement in pharmacological research. These compounds have been identified for their potential as drug leads due to their selectivity and activity at the urotensin-II receptor, highlighting the importance of structural derivatives in developing new therapeutic agents (Croston et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to have inhibitory actions on certain types of cells .
Mode of Action
It’s known that similar compounds can inhibit the proliferation of certain cells .
Biochemical Pathways
Related compounds have been shown to interact with various biochemical pathways, leading to changes in cell proliferation .
Result of Action
Similar compounds have been reported to inhibit the proliferation of certain cells .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-22(2)19(24)13-15-6-9-17(10-7-15)21-18(23)11-8-14-4-3-5-16(20)12-14/h3-7,9-10,12H,8,11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLRLPAHEJMHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

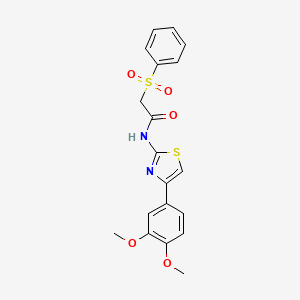
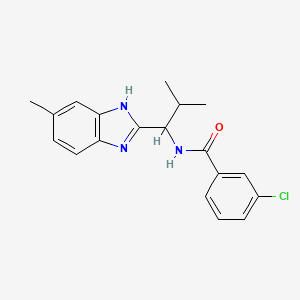
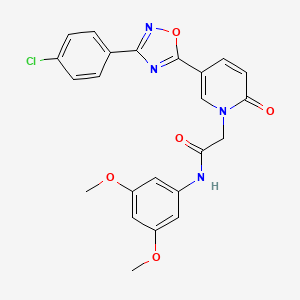
![N5-(3-chloro-4-methoxyphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2578269.png)




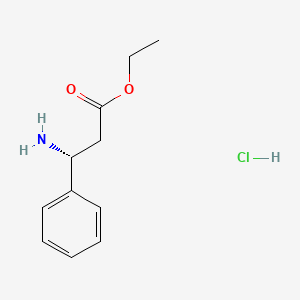
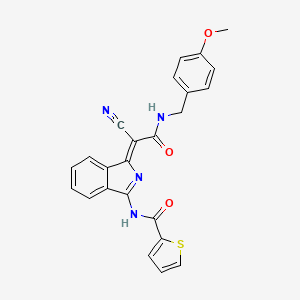
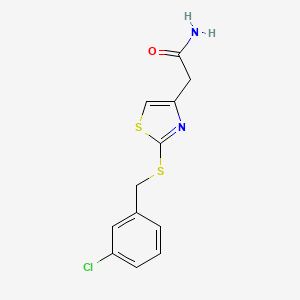


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide](/img/structure/B2578286.png)